molecular formula C7H11IN2O3 B070910 Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate CAS No. 188193-29-5

Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate

Cat. No.: B070910
CAS No.: 188193-29-5
M. Wt: 298.08 g/mol
InChI Key: KMOZBGJSNDKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Oxazolidinones: A class of compounds with similar structural features.

    Iodomethyl Derivatives: Compounds with the iodomethyl group attached to different core structures.

Uniqueness

The uniqueness of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate lies in its specific combination of the oxazolidinone ring and the iodomethyl group

Properties

CAS No.

188193-29-5

Molecular Formula

C7H11IN2O3

Molecular Weight

298.08 g/mol

IUPAC Name

ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate

InChI

InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11)

InChI Key

KMOZBGJSNDKAFI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NCC(O1)CI

Canonical SMILES

CCOC(=O)NC1=NCC(O1)CI

Synonyms

Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.